molecular formula C7H11Cl2FN2 B581231 (2-Fluorobenzyl)hydrazine dihydrochloride CAS No. 1349715-77-0

(2-Fluorobenzyl)hydrazine dihydrochloride

Cat. No.: B581231
CAS No.: 1349715-77-0
M. Wt: 213.077
InChI Key: JXGBATVWHGJBEX-UHFFFAOYSA-N
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Description

(2-Fluorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H11Cl2FN2. It is commonly used in various scientific research fields due to its unique chemical properties and reactivity.

Scientific Research Applications

(2-Fluorobenzyl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “(2-Fluorobenzyl)hydrazine dihydrochloride” includes several hazard statements: H302-H315-H319-H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on prevention, response, storage, and disposal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorobenzyl)hydrazine dihydrochloride typically involves the reaction of 2-fluorobenzyl chloride with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorobenzyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include azides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2-Fluorobenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-Fluorobenzyl)hydrazine dihydrochloride include:

  • (2-Chlorobenzyl)hydrazine dihydrochloride
  • (2-Bromobenzyl)hydrazine dihydrochloride
  • (2-Iodobenzyl)hydrazine dihydrochloride

Uniqueness

What sets this compound apart from these similar compounds is its unique fluorine substitution, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where fluorine’s unique characteristics are desired .

Properties

IUPAC Name

(2-fluorophenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGBATVWHGJBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Aqueous hydrochloric acid (3 M, 60.64 mL, 181.92 mmol)I was added to a solution of tert-butyl 1-(2-fluorobenzyl)-2-isopropylidenehydrazinecarboxylate (17 g, 60.64 mmol) in THF (100 mL) and the mixture was heated at reflux for 3 h and concentrated. The residue was taken up in toluene and concentrated, then ether was added to the residue and the suspension was stirred for 30 min and filtered. The filter cake (12.2 g, 94%) was washed with ether and dried on the high vacuum pump. LC-MS [M-2HCl]=141.0, RT=0.25 min.
Quantity
60.64 mL
Type
reactant
Reaction Step One
Name
tert-butyl 1-(2-fluorobenzyl)-2-isopropylidenehydrazinecarboxylate
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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